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Compound of Interest

Compound Name: K02288

Cat. No.: B612290

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the kinase inhibitor K02288's performance against other kinases,
supported by experimental data. K02288 is a potent and selective inhibitor of the Bone
Morphogenetic Protein (BMP) type | receptors, playing a critical role in regulating cell
differentiation, proliferation, and apoptosis.

Executive Summary

K02288 is a highly potent inhibitor of the type | BMP receptors, primarily targeting ALK1, ALK2,
and ALK6 with IC50 values in the low nanomolar range.[1][2][3] While exhibiting a high degree
of selectivity, kinome-wide screening reveals some cross-reactivity with a limited number of
other kinases at higher concentrations. This guide details the selectivity profile of K02288,
presenting quantitative data on its inhibitory activity against its primary targets and various off-
target kinases. Experimental methodologies for key assays are provided to enable
reproducibility and further investigation.

Data Presentation
Table 1: Inhibitory Activity of K02288 against Primary
and Other TGF-8 Superfamily Receptors
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Kinase IC50 (nM)
ALK1 (ACVRL1) 1.8[1][2][3]
ALK2 (ACVR1) 1.1[1][2][3]
ALK6 (BMPR1B) 6.4[1][2][3]
ALK3 (BMPR1A) 34.4[2][4]
ALK4 (ACVR1B) 302[2][4]
ALK5 (TGFBR1) 321[2]4][5]
ActRIIA 220[2][4]

Table 2: Off-Target Kinase Inhibition Profile of K02288

A kinome-wide selectivity screening of K02288 was performed against a panel of 200 human
kinases at concentrations of 0.1 uM and 1 pM. The following table summarizes the kinases that

showed significant inhibition.

% Inhibition at 0.1

Kinase Family Kinase . % Inhibition at 1 pM
H

Tyrosine Kinase ABL >50% >50%

Tyrosine Kinase ARG (ABL2) >50% >50%

Other 6 additional kinases <50% >50%

Data sourced from a kinome-wide selectivity screen.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay
The inhibitory activity of K02288 against ALK1, ALK2, ALK3, ALK4, ALK5, and ALK6 was

determined using an in vitro kinase assay.[5]

e Kinases: Recombinant human kinases (2.5 nM) were used.
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Substrate: Dephosphorylated casein (0.5 mg/mL) served as the substrate.

ATP: The final ATP concentration was 6 pM, with the inclusion of 0.05 uCi/pL [y-32P]ATP.
Reaction Buffer: Kinase buffer (Cell Signaling) containing 10 mM MnCI2 and 0.2% BSA.
Inhibitor: K02288 was added at varying concentrations.

Incubation: Reactions were carried out at room temperature for 45 minutes in 96-well plates.
Detection: The incorporation of [y-32P] was measured to determine kinase activity.

Data Analysis: IC50 values were calculated from triplicate measurements.

Cellular Assay for BMP Signaling Inhibition

The effect of K02288 on BMP-induced signaling was assessed in C2C12 cells.[5]

Cell Line: C2C12 myoblast cells.

Stimulation: Cells were stimulated with BMP4.

Inhibitor Treatment: Cells were pre-treated with K02288 at various concentrations.
Endpoint: Phosphorylation of Smad1/5/8 was measured by Western blot.

Data Analysis: The dose-dependent inhibition of Smad1/5/8 phosphorylation was used to
determine the apparent IC50 in a cellular context, which was found to be approximately 100
nM.[2][4][5]

BRE-Luciferase Reporter Assay

A BMP response element (BRE)-luciferase reporter assay in C2C12 cells was also used to

confirm the inhibitory effect of K02288 on the BMP signaling pathway.[5]

Cell Line: C2C12 cells transfected with a BRE-luciferase reporter construct.

Stimulation: Cells were stimulated with BMP4.
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« Inhibitor Treatment: Cells were treated with K02288 at the indicated concentrations prior to

BMP4 stimulation.

» Detection: Luciferase activity was measured, and the ratio of Firefly to Renilla luciferase was

calculated.

o Data Analysis: The dose-dependent inhibition of the BMP4 response was determined from

three independent experiments.[5]
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Caption: BMP signaling pathway and the inhibitory action of K02288.
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Caption: Workflow for in vitro and cellular kinase inhibition assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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